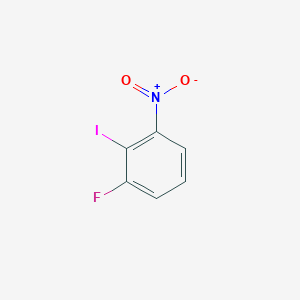

1-Fluoro-2-iodo-3-nitrobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives, including compounds structurally related to 1-Fluoro-2-iodo-3-nitrobenzene, involves strategic functionalization of the benzene ring. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene can be synthesized with a high yield by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, showcasing a method that might be adaptable for synthesizing 1-Fluoro-2-iodo-3-nitrobenzene by modifying the halogen and nitro group positions (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is influenced by the electron-withdrawing and donating effects of substituents. For instance, studies on molecular recognition involving iodo and nitro groups indicate that the positioning of these groups affects the molecular interactions and, consequently, the crystal structure of the compounds. Such interactions may be crucial in determining the molecular structure of 1-Fluoro-2-iodo-3-nitrobenzene and its derivatives (Allen et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving 1-Fluoro-2-iodo-3-nitrobenzene are significantly influenced by the presence of its functional groups. For example, the nitro group can undergo various reactions, including reduction and nucleophilic substitution, which are pivotal in synthesizing a wide range of compounds. The fluorine atom also adds to the compound's reactivity, providing unique sites for nucleophilic attack. Studies on related compounds, like the reactions of nitrobenzene derivatives with phenols in the presence of potassium carbonate, offer insights into the reactivity patterns that could be expected from 1-Fluoro-2-iodo-3-nitrobenzene (Khalfina & Vlasov, 2005).

Physical Properties Analysis

The physical properties of 1-Fluoro-2-iodo-3-nitrobenzene, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of both electron-withdrawing and donating groups within the same molecule affects its polarity, solubility in different solvents, and thermal stability. Research on similar fluorinated nitrobenzene compounds provides valuable data on how these substituents influence the physical properties (Hudlický & Bell, 1974).

Chemical Properties Analysis

The chemical properties of 1-Fluoro-2-iodo-3-nitrobenzene, including acidity, basicity, and reactivity towards various chemical reagents, are shaped by the interplay of its substituents. The nitro group, for example, is a strong electron-withdrawing group that can increase the acidity of hydrogen atoms adjacent to it. Meanwhile, the fluorine atom can also influence the compound's reactivity through its electronegativity and ability to form hydrogen bonds. Studies on the interaction and reactivity of fluorinated compounds provide insights into the chemical behavior of 1-Fluoro-2-iodo-3-nitrobenzene (Libri et al., 2008).

Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

1-Fluoro-2-iodo-3-nitrobenzene is a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated compounds due to its reactive functional groups. A practical synthesis approach involving cross-coupling reactions showcases the utility of such fluorinated aromatic compounds in manufacturing key pharmaceutical intermediates, such as 2-Fluoro-4-bromobiphenyl, used in non-steroidal anti-inflammatory drugs ((Qiu et al., 2009)).

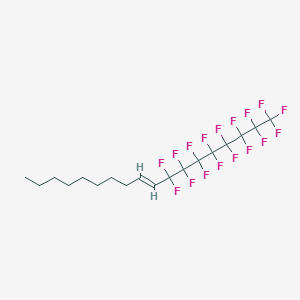

Liquid Crystals and Material Science

The introduction of fluorine atoms into liquid crystals has been extensively studied for their impact on material properties. Fluorinated liquid crystals exhibit remarkable modifications to melting points, mesophase morphology, and physical properties like dielectric anisotropy, due to the small size yet significant steric effect and high polarity of the fluoro substituent. These modifications are crucial for tailoring materials for specific applications in displays and other technologies ((Hird, 2007)).

Sensing Applications

Fluorinated aromatic compounds are being explored for their potential in sensing applications, particularly in the detection of hazardous materials. Nanostructured luminescent micelles incorporating fluorinated tags can act as efficient sensors for nitroaromatic and nitramine explosives, showcasing the utility of such compounds in forensic and security applications ((Paria et al., 2022)).

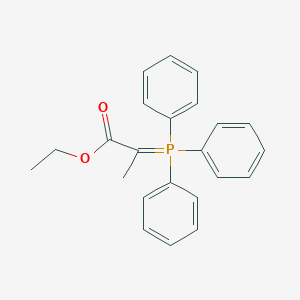

Nucleophilic Aromatic Substitution Reactions

Research on nucleophilic aromatic substitution reactions of nitro groups highlights the synthetic utility of fluorinated aromatic compounds. These reactions are key for modifying aromatic compounds, leading to the development of new chemical entities with potential applications in drug development and materials science ((Pietra & Vitali, 1972)).

Photosensitive Protecting Groups

Fluorinated aromatic compounds, including 1-Fluoro-2-iodo-3-nitrobenzene derivatives, have been explored as photosensitive protecting groups. These groups are instrumental in the controlled release of active pharmaceutical ingredients, offering new methodologies for drug delivery systems that respond to light ((Amit et al., 1974)).

Safety And Hazards

Propriétés

IUPAC Name |

1-fluoro-2-iodo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADPCRFTWLAXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634027 | |

| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-iodo-3-nitrobenzene | |

CAS RN |

122455-36-1 | |

| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122455-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

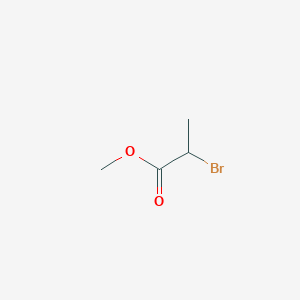

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)